molecular formula C5H8BrN3O2S B1442208 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide CAS No. 934405-34-2

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Cat. No. B1442208
M. Wt: 254.11 g/mol
InChI Key: CZFPJJNNYJIWOL-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide is a chemical compound with the CAS Number: 934405-34-2 . It has a molecular weight of 254.11 g/mol and its molecular formula is C5H8BrN3O2S .


Physical And Chemical Properties Analysis

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

1. Catalysis in Chemical Synthesis

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide derivatives have been used in catalyzing chemical reactions. For instance, N-bromo sulfonamide has been utilized as a catalyst in the synthesis of various organic compounds, providing advantages like high yields, short reaction times, and clean workup processes (Khazaei, Abbasi, & Moosavi-Zare, 2014).

2. Synthesis of Bioactive Compounds

This chemical is also instrumental in the synthesis of bioactive compounds. For instance, it has been incorporated into the design of various sulfonamide derivatives that exhibited antibacterial and antioxidant properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).

3. Development of Medicinal Chemistry

In medicinal chemistry, derivatives of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide have been synthesized and evaluated for their potential as inhibitors of human carbonic anhydrases and acetylcholinesterase, showing low cytotoxicity and moderate enzyme inhibition potency (Ozmen Ozgun et al., 2019).

4. Structural Studies and Coordination Chemistry

The compound has been studied for its structural characteristics, particularly in the formation of metal complexes. Such studies provide insights into the bonding nature and molecular geometry of these complexes, which is crucial in coordination chemistry and material science (Chohan & Shad, 2011).

5. Antitumor and Antimicrobial Activities

Research has focused on synthesizing derivatives of this chemical to explore their antitumor and antimicrobial activities. For instance, some pyrazole-sulfonamide derivatives have been investigated for their potential against various cancer cell lines, demonstrating notable antitumor activities (Mert et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-bromo-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFPJJNNYJIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Synthesis routes and methods

Procedure details

To a mixture of 17.6 g of N,N-dimethyl-1H-pyrazole-1-sulfonamide and 200 ml of tetrahydrofuran was added dropwise 80 ml of a 1.3M solution of n-butyl lithium in hexane at −78° C., and the resulting mixture was stirred at −78° C. for 15 minutes. To the mixture, a solution of 35.8 g of 1,2-dibromo-1,1,2,2-tetrachloroethane in 60 ml of tetrahydrofuran was added dropwise, and the resulting mixture was stirred at −78° C. for 15 minutes. The reaction mixture was returned to room temperature, and stirred for 1 hour. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 21.3 g of 5-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide of the formula:
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17.6 g
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reactant
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200 mL
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35.8 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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